5-Ethoxymethyl-2-methoxy-benzonitrile
Description
5-Ethoxymethyl-2-methoxy-benzonitrile is a benzonitrile derivative featuring a methoxy group at the 2-position and an ethoxymethyl substituent at the 5-position. Benzonitriles are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing nitrile group and tunable aromatic substitution patterns. The ethoxymethyl and methoxy groups likely influence solubility, reactivity, and intermolecular interactions compared to simpler analogs.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-(ethoxymethyl)-2-methoxybenzonitrile |
InChI |
InChI=1S/C11H13NO2/c1-3-14-8-9-4-5-11(13-2)10(6-9)7-12/h4-6H,3,8H2,1-2H3 |
InChI Key |
JUZAJEJTDRMTTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC(=C(C=C1)OC)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights compounds with methoxy, sulfonamide, and benzimidazole functionalities. Below is a comparative analysis of these analogs relative to 5-Ethoxymethyl-2-methoxy-benzonitrile:
Benzimidazole Derivatives ()
The compound 1,2-bis(5-methoxy-2-mercaptobenzimidazole)ethane (Compound-c) shares a methoxy-substituted aromatic system but differs in core structure (benzimidazole vs. benzonitrile) and functional groups (mercapto and methylene vs. nitrile and ethoxymethyl). Key distinctions include:
- Spectroscopic Data : The IR and NMR spectra of Compound-c (e.g., C-S stretch at 627–675 cm⁻¹, aromatic protons at 7.12–7.41 ppm) highlight its distinct electronic environment .
5-Methoxyindole Derivatives ()
5-Methoxyindole-3-carboxaldehyde and 5-methoxyindole-3-acetic acid share a methoxy-substituted aromatic ring but lack the nitrile group. Their indole cores confer π-π stacking capabilities and biological activity (e.g., plant growth regulation, receptor modulation), which differ from benzonitrile’s applications .
Methoxy-Substituted Benzenesulfonamides ()
Compounds like 2-methoxy-5-(2-oxopropyl)benzenesulfonamide (Similarity: 0.90) and ethyl 2-methoxy-5-sulfamoylbenzoate (Similarity: 0.80) feature methoxy and sulfonamide groups. The sulfonamide moiety introduces hydrogen-bond donor/acceptor sites, enhancing solubility and bioactivity compared to the nitrile group in this compound .
Structural and Functional Comparison Table
Research Findings and Implications
- Spectral Analysis : The IR and NMR data from benzimidazole derivatives () suggest that methoxy and ethoxymethyl groups in benzonitrile analogs would produce distinct C-O and aromatic proton signals, aiding in structural confirmation .
- Bioactivity Trends : Sulfonamides () exhibit higher solubility and target affinity than nitriles, implying that this compound may require derivatization (e.g., hydrolysis to carboxylic acid) for pharmaceutical use .
- Synthetic Challenges : The ethoxymethyl group’s steric bulk could hinder synthetic accessibility compared to smaller substituents in indole derivatives ().
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